molecular formula C27H34FNO2 B11590457 [1-(Adamantan-1-YL)ethyl]({2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methyl)amine

[1-(Adamantan-1-YL)ethyl]({2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methyl)amine

Cat. No.: B11590457
M. Wt: 423.6 g/mol
InChI Key: VPVLMVSHBDBJAZ-UHFFFAOYSA-N
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Description

1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine: is a complex organic compound characterized by its unique structure, which includes an adamantane moiety and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine typically involves multiple steps, starting with the preparation of the adamantane derivative and the fluorinated aromatic compound. The key steps include:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce an ethyl group at the 1-position.

    Synthesis of the Fluorinated Aromatic Compound: The fluorinated aromatic compound is synthesized by introducing a fluorine atom and methoxy groups onto a benzene ring.

    Coupling Reaction: The adamantane derivative and the fluorinated aromatic compound are coupled using a suitable amine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the aromatic ring or the adamantane moiety.

    Substitution: The compound can undergo substitution reactions, particularly on the aromatic ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with certain receptors in the brain, potentially modulating neurotransmitter release. The fluorinated aromatic ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine: can be compared with other similar compounds, such as:

The uniqueness of 1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine lies in its combination of the adamantane moiety and the fluorinated aromatic ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H34FNO2

Molecular Weight

423.6 g/mol

IUPAC Name

1-(1-adamantyl)-N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]ethanamine

InChI

InChI=1S/C27H34FNO2/c1-18(27-13-19-10-20(14-27)12-21(11-19)15-27)29-16-22-7-5-9-25(30-2)26(22)31-17-23-6-3-4-8-24(23)28/h3-9,18-21,29H,10-17H2,1-2H3

InChI Key

VPVLMVSHBDBJAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCC4=C(C(=CC=C4)OC)OCC5=CC=CC=C5F

Origin of Product

United States

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